6-Bromo-3-chloroquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSLKTUFMAGGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590581 | |
| Record name | 6-Bromo-3-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857762-32-4 | |
| Record name | 6-Bromo-3-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for 6 Bromo 3 Chloroquinolin 4 Ol and Analogues
Established Synthetic Pathways for Quinoline-4-ol Derivatives
The construction of the quinoline-4-ol skeleton is a well-trodden path in organic synthesis, with several named reactions providing reliable access to this heterocyclic core. These methods typically involve the cyclization of appropriately substituted aniline (B41778) precursors.
Cyclization Reactions for Quinoline (B57606) Ring Formation
The formation of the quinoline ring system is paramount in the synthesis of 6-bromo-3-chloroquinolin-4-ol. Classical methods such as the Gould-Jacobs and Combes syntheses are frequently employed, starting from substituted anilines to build the heterocyclic core.
A common and effective strategy to introduce the bromo substituent at the C-6 position is to begin the synthesis with a pre-brominated aniline derivative, namely 4-bromoaniline (B143363). This approach ensures the regioselective placement of the bromine atom from the outset.
The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinoline (B1666331) derivatives. acs.org This process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, which is then followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline. acs.org For the synthesis of 6-bromoquinolin-4-ol (B142416), 4-bromoaniline is the starting material of choice. The reaction proceeds through the formation of an anilidomethylenemalonic ester intermediate, which upon heating, undergoes an intramolecular cyclization to yield the quinoline ring. acs.org
The Combes quinoline synthesis offers an alternative pathway, involving the reaction of an aniline with a β-diketone under acidic conditions. taylorandfrancis.com The initial condensation forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to afford the substituted quinoline. taylorandfrancis.com While adaptable for various substitution patterns, the regioselectivity of the cyclization can be a concern with unsymmetrical anilines. However, by using a symmetrically substituted aniline like 4-bromoaniline, this issue is circumvented.
A documented synthesis of 6-bromo-4-hydroxyquinoline involves the decarboxylation of 2-carboxy-4-hydroxy-6-bromoquinoline in high-boiling mineral oil at elevated temperatures. bohrium.com
Regioselective Introduction of Halogens at C-6 and C-3 Positions
With the 6-bromoquinolin-4-ol scaffold in hand, the next critical step is the regioselective introduction of a chlorine atom at the C-3 position. This requires careful selection of chlorinating agents and reaction conditions to achieve the desired selectivity.
As previously mentioned, the most straightforward and widely used strategy for achieving C-6 bromination is to employ 4-bromoaniline as the starting material in established quinoline ring-forming reactions like the Gould-Jacobs or Combes synthesis. This approach guarantees the bromine atom is positioned at the desired location on the benzene (B151609) ring portion of the quinoline scaffold from the very beginning of the synthetic sequence. Electrophilic aromatic bromination of the quinolin-4-ol ring itself can be complex, potentially leading to a mixture of products. The directing effects of the hydroxyl group and the existing bromine atom would influence the position of further bromination, not necessarily favoring the C-6 position if it were not already occupied.
The introduction of a chlorine atom at the C-3 position of the 6-bromoquinolin-4-ol core can be accomplished through various chlorination methods. The reactivity of the quinoline ring is influenced by the electronic nature of the existing substituents, and conditions must be chosen to favor substitution at the desired position.
One effective method for the chlorination of quinoline derivatives is the use of N-chlorosuccinimide (NCS) . NCS is a versatile and relatively mild source of electrophilic chlorine. youtube.comnih.gov A patent describes a process for the synthesis of a 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, where N-chlorosuccinimide is used to introduce a chlorine atom onto the quinoline ring system. yale.edu This suggests that NCS can be a suitable reagent for the chlorination of bromo-substituted quinolines. The reaction is typically carried out in an appropriate solvent, and the regioselectivity can be influenced by the reaction conditions and the substitution pattern of the quinoline ring.
Another powerful tool for the functionalization of heterocyclic compounds is the Vilsmeier-Haack reaction . nrochemistry.comwikipedia.orgyoutube.com This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group and a chlorine atom onto an activated aromatic or heteroaromatic ring. youtube.comijpcbs.com The Vilsmeier-Haack reaction on 4-hydroxyquinolines has been reported to yield 4-chloro-3-formylquinolines. yale.edu This method offers a simultaneous introduction of both a chlorine atom and a reactive formyl group at the C-3 position, which can be a valuable handle for further synthetic transformations.
Functional Group Modifications and Derivatization on the Quinoline Scaffold
The 4-hydroxyl group of this compound is a key functional handle that allows for a variety of derivatization reactions, leading to the synthesis of a diverse library of analogues. These modifications can significantly impact the physicochemical properties and biological activities of the parent compound.
Common derivatization strategies include O-alkylation and esterification .
O-alkylation to form ether derivatives is a widely used transformation. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic and reliable method for this purpose. taylorandfrancis.comquimicaorganica.org In the context of this compound, the hydroxyl group can be deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the desired ether. This approach allows for the introduction of a wide range of alkyl and substituted alkyl groups at the 4-position.
Esterification of the 4-hydroxyl group provides another avenue for derivatization. This can be achieved by reacting the quinolin-4-ol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction leads to the formation of an ester linkage, allowing for the incorporation of various acyl moieties.
These derivatization reactions are summarized in the table below:
| Reaction Type | Reagents and Conditions | Product Class |
| O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 4-Alkoxyquinolines |
| Esterification | Acyl chloride or Acid anhydride, Base (e.g., Pyridine (B92270), Et₃N) | 4-Acyloxyquinolines |
Modern and Sustainable Synthetic Approaches for Quinoline Synthesis (e.g., Green Chemistry Principles)
In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.edugctlc.orgsigmaaldrich.com The synthesis of quinolines is no exception, and several modern and sustainable approaches have been developed.
Key green chemistry principles applicable to the synthesis of this compound and its analogues include:
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of alternative, more environmentally benign solvents such as water, ethanol (B145695), or supercritical fluids is a key aspect of green synthesis. researchgate.nettandfonline.com For instance, some quinoline syntheses have been successfully carried out in aqueous media. tandfonline.com
Catalysis: The use of catalysts, particularly heterogeneous and recyclable catalysts, is a cornerstone of green chemistry as it can lead to higher efficiency, selectivity, and reduced waste compared to stoichiometric reagents. acs.orgresearchgate.net Nanocatalysts have also emerged as a promising option for the efficient synthesis of quinolines. acs.org
Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses have gained traction as energy-efficient alternatives to conventional heating methods. tandfonline.com These techniques can often lead to significantly shorter reaction times and higher yields.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. gctlc.org One-pot and multicomponent reactions are particularly attractive from an atom economy perspective as they can reduce the number of synthetic steps and purification procedures. researchgate.net
While the direct application of all these principles to the synthesis of a specific, complex molecule like this compound may present challenges, the overarching goal is to continually seek out and implement more sustainable practices in each synthetic step, from the formation of the quinoline ring to the final derivatization.
Synthesis of Key Intermediates for this compound
The pathway to obtaining this compound typically begins with the synthesis of simpler, yet essential, building blocks: 6-bromoquinolin-4-ol and 6-bromo-4-chloroquinoline (B1276899).
Preparation of 6-Bromoquinolin-4-ol
A common and effective route to 6-bromoquinolin-4-ol starts from 4-bromoaniline. One established method involves a cyclization reaction with diethyl 2-(ethoxymethylene)malonate or similar reagents. For instance, the reaction of 4-bromoaniline with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (B184073) (a derivative of Meldrum's acid) in ethanol, followed by thermal cyclization in a high-boiling solvent like diphenyl ether, yields 6-bromoquinolin-4-ol.
In a specific example of this approach, 4-bromoaniline is first reacted with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in refluxing ethanol to produce an intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, in nearly quantitative yield. This intermediate is then heated in diphenyl ether to induce cyclization, affording 6-bromoquinolin-4-ol as a yellowish product after cooling and precipitation.
Another synthetic strategy involves the decarboxylation of 6-bromo-4-hydroxyquinoline-2-carboxylic acid. This is achieved by heating the carboxylic acid derivative in a high-boiling point solvent, such as mineral oil, at temperatures ranging from 270-295°C.
Methods for 6-Bromo-4-chloroquinoline Synthesis
The conversion of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline is a crucial step, as the 4-chloro substituent serves as a versatile handle for further functionalization. This transformation is typically an oxygen-to-chlorine exchange reaction accomplished using various chlorinating agents.
Phosphorus oxychloride (POCl₃) is a widely used reagent for this purpose. The reaction involves heating 6-bromoquinolin-4-ol in neat phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated. In one procedure, 6-bromoquinolin-4-ol is refluxed in POCl₃ for two hours. After cooling, the mixture is added to water and neutralized, yielding 6-bromo-4-chloroquinoline as a light tan solid with a high yield of 93%. researchgate.net
Alternatively, phosphorus trichloride (B1173362) (PCl₃) in a solvent such as toluene (B28343) can be employed. Refluxing 6-bromoquinolin-4-ol with PCl₃ in toluene has been shown to produce 6-bromo-4-chloroquinoline in excellent yield (around 90%). researchgate.net The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction when using reagents like phosphorus trichloride. researchgate.net
Optimization of Reaction Conditions and Efficiency
Key optimization points in this three-step synthesis include:
Molar Ratios: The molar ratio of 6-bromoquinolin-4-ol to phosphorus trichloride in the chlorination step is critical, with optimal ratios found to be between 1:2 and 1:4. researchgate.net
Reaction Time and Temperature: In the chlorination of 6-bromoquinolin-4-ol with POCl₃, reaction times of 2-4 hours at reflux temperature (around 115°C) are typical. researchgate.net
Solvent Choice: While neat POCl₃ is often used, conducting the chlorination with PCl₃ in a solvent like toluene has also proven highly effective and can simplify work-up procedures. researchgate.net
For the subsequent chlorination at the C3-position of the quinolin-4-ol ring system, electrophilic chlorinating agents are required. N-chlorosuccinimide (NCS) is a common reagent for this type of transformation. In a synthesis of a related quinoline derivative, the chlorination of the 3-position was achieved using 1.2 equivalents of NCS in acetic acid at 55°C for 7 hours, although the reported yields were modest, ranging from 15-32%. researchgate.netresearchgate.net Further optimization of this step would likely focus on screening different solvents, temperatures, and potentially employing catalysts to improve the yield and selectivity of the C3-chlorination. More advanced methods for the regioselective C3-halogenation of 4-quinolones have been developed, utilizing systems like potassium halide salts with hypervalent iodine reagents (e.g., PIFA or PIDA), which offer mild reaction conditions and high yields. researchgate.net
Spectroscopic and Spectrometric Characterization of Synthesized Compounds
The structural confirmation of 6-bromoquinolin-4-ol, 6-bromo-4-chloroquinoline, and their derivatives relies heavily on spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
For 6-bromoquinolin-4-ol , the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the quinoline ring protons. A representative set of chemical shifts includes a doublet at δ 8.15 ppm (d, J=2.4Hz, 1H), a multiplet at δ 7.95 ppm (m, 1H), another multiplet at δ 7.78 ppm (m, 1H), a doublet at δ 7.51 ppm (d, J=9.2Hz, 1H), and a doublet at δ 6.0 ppm (d, J=7.2Hz, 1H).
The product of its chlorination, 6-bromo-4-chloroquinoline , also has a distinct ¹H NMR spectrum. In DMSO-d₆, the signals appear further downfield compared to the precursor. A typical spectrum shows a doublet at δ 8.87 ppm (d, J = 4.5 Hz, 1H), a doublet at δ 8.32 ppm (d, J = 2.0 Hz, 1H), a doublet at δ 8.03 ppm (d, J = 9.0 Hz, 1H), a doublet of doublets at δ 7.99 ppm (dd, J = 9.0, 2.0 Hz, 1H), and a doublet at δ 7.82 ppm (d, J = 4.5 Hz, 1H). researchgate.net Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound shows a molecular ion peak [M+H]⁺ at m/z = 242, corresponding to the protonated molecule. researchgate.net
The final characterization of This compound would involve a detailed analysis of its ¹H and ¹³C NMR spectra. The introduction of the chlorine atom at the C3-position would be expected to cause a downfield shift of the remaining proton at C2 and significantly alter the electronic environment of the surrounding carbon atoms, which would be observable in the respective NMR spectra. Infrared (IR) spectroscopy would confirm the presence of the O-H and C=O (from the keto-tautomer) functional groups, while high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula.
Interactive Data Table: ¹H NMR Data for Key Intermediates (in DMSO-d₆)
| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 6-Bromoquinolin-4-ol | H-2 | 7.95 | m | - |
| H-3 | 6.00 | d | 7.2 | |
| H-5 | 8.15 | d | 2.4 | |
| H-7 | 7.78 | m | - | |
| H-8 | 7.51 | d | 9.2 | |
| 6-Bromo-4-chloroquinoline | H-2 | 8.87 | d | 4.5 |
| H-3 | 7.82 | d | 4.5 | |
| H-5 | 8.32 | d | 2.0 | |
| H-7 | 7.99 | dd | 9.0, 2.0 | |
| H-8 | 8.03 | d | 9.0 |
Biological Activity Spectrum of Halogenated Quinolin 4 Ol Derivatives: in Vitro and Mechanistic Insights
Antimicrobial Efficacy Investigations
Halogenated quinolines have been extensively investigated for their potential to combat various microbial pathogens. The strategic placement of halogens on the quinoline (B57606) core can enhance antimicrobial potency and broaden the spectrum of activity. nih.gov
Antibacterial Activity against Pathogenic Strains
Derivatives of quinolin-4-ol have demonstrated notable antibacterial effects. Studies on halogenated quinolines (HQs) have revealed their capacity to eradicate drug-resistant, Gram-positive bacterial pathogens and their associated biofilms. nih.gov For instance, certain HQs show potent activity against methicillin-resistant Staphylococcus epidermidis (MRSE), with minimum inhibitory concentrations (MIC) as low as 0.59 µM. nih.gov The antibacterial profile of these compounds can be synthetically tuned, and unique activities have been discovered through the synthesis of various analogues. nih.gov
The substitution pattern of halogens plays a crucial role. In one study, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and tested against several bacterial strains. The results indicated that compounds with halogen substitutions at the 6-position of the quinoline ring displayed good activity against Staphylococcus albus, Proteus mirabilis, and Escherichia coli. nih.gov Another study found that a 5,7-dichloro-8-hydroxy-2-methylquinoline derivative (HQ-2) exhibited high inhibitory potential against methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) with MIC values of 2.2 µM and 1.1 µM, respectively. researchgate.net
Table 1: Antibacterial Activity of Selected Halogenated Quinoline Derivatives
| Compound/Derivative Class | Pathogenic Strain | Activity Measurement (MIC/EC₅₀) | Source |
|---|---|---|---|
| Halogenated Quinoline (HQ 2) | Methicillin-resistant S. epidermidis (MRSE) | 0.59 µM | nih.gov |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-sensitive S. aureus (MSSA) | 2.2 µM | researchgate.net |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 µM | researchgate.net |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Staphylococcus albus | Good Activity | nih.gov |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Proteus mirabilis | Good Activity | nih.gov |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Escherichia coli | Good Activity | nih.gov |
| Iodo-quinoline with -C₆H₄Br group | Staphylococcus epidermidis | High Activity | mdpi.com |
Antifungal Properties
Quinoline derivatives are also recognized for their significant antifungal capabilities against a range of phytopathogenic and human-pathogenic fungi. mdpi.comacs.org The introduction of halogens can enhance this activity. A series of novel fluorinated quinoline analogs were synthesized and showed good antifungal activity against various fungi at a concentration of 50 μg/mL. mdpi.com Specifically, certain compounds exhibited over 80% activity against Sclerotinia sclerotiorum. mdpi.com
In another study, derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol were evaluated against four major agricultural fungi. Several compounds demonstrated potent effects, with one derivative, Ac12, showing exceptional activity against S. sclerotiorum and Botrytis cinerea with EC₅₀ values of 0.52 and 0.50 μg/mL, respectively. acs.org This activity was superior to that of commercial fungicides like azoxystrobin. acs.org The proposed mechanism for this potent derivative involves causing abnormal morphology of the cell membrane, leading to increased permeability and the release of cellular contents. acs.org
Furthermore, a study on a 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand and its metal chelates reported notable antifungal activity against various fungi. researchgate.net This suggests that the 6-bromo substitution pattern can be a key feature for antifungal potential, even in more complex quinoline-related structures.
Table 2: Antifungal Activity of Halogenated Quinoline Derivatives
| Compound/Derivative Class | Fungal Strain | Activity Measurement (EC₅₀ / Inhibition %) | Source |
|---|---|---|---|
| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 μg/mL | mdpi.com |
| Fluorinated quinoline analog (2g) | Rhizoctonia solani | 80.8% inhibition at 50 μg/mL | mdpi.com |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Sclerotinia sclerotiorum | 0.52 μg/mL | acs.org |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Botrytis cinerea | 0.50 μg/mL | acs.org |
Antimalarial and Antiprotozoal Activities
The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885). researchgate.net Research continues to explore new quinoline derivatives for activity against protozoan parasites. A study focused on quinoline derivatives incorporating arylnitro and aminochalcone moieties, which were tested against a panel of trypanosomatid protozoa. nih.govuantwerpen.be Several compounds showed significant antiprotozoal activity. Specifically, compounds 2c, 2d, and 4i demonstrated submicromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness, with EC₅₀ values of 0.68, 0.8, and 0.19 µM, respectively. nih.gov These compounds also showed high selectivity, being roughly 100-fold more toxic to the parasite than to human lung fibroblasts. nih.gov Certain derivatives were also active against T. b. brucei and Leishmania infantum. nih.govuantwerpen.be
The structural modifications, including the nature of amine substitutions on the quinoline ring, were found to influence both the antiprotozoal activity and cellular toxicity. uantwerpen.be This highlights the potential for developing potent and selective antiprotozoal agents through the careful design of substituted quinolines.
Antitubercular and Antimycobacterial Potential
Tuberculosis remains a major global health threat, and new effective drugs are urgently needed. Quinoline derivatives have emerged as a promising class of compounds with antimycobacterial potential. nih.govrsc.org Research into 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives revealed that halogen substitution at the 6-position of the quinoline ring affects antitubercular activity. nih.gov Thirteen derivatives in this series showed moderate to good activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 9.2 to 106.4 μM. nih.gov
Another study on 8-hydroxyquinoline (B1678124) derivatives found that 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) possessed the highest inhibitory potential against M. tuberculosis, with an MIC value of 0.1 µM. researchgate.net Furthermore, the monohalogenated derivative cloxyquin (5-chloroquinolin-8-ol) also exhibited potent antituberculosis activity, with MIC values for 150 clinical isolates ranging from 0.062 to 0.25 μg/ml. nih.gov This indicates that even multi-drug resistant strains were susceptible. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of DNA gyrase, an essential enzyme for mycobacterial replication. nih.gov
Anticancer and Antitumor Research
Beyond their antimicrobial properties, halogenated quinolines have attracted significant attention for their potential as anticancer agents. arabjchem.orgnih.gov They can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest. nih.gov
Inhibition of Cancer Cell Proliferation and Viability
The cytotoxic effects of halogenated quinoline derivatives have been demonstrated across a variety of cancer cell lines. mdpi.comnih.gov A study on a 4-phenoxy-quinoline scaffold found that substitutions with heavier halogens, such as bromine, generally improved the compound's potency. nih.gov The Br-substituted derivative, LXY18, was identified as a potent, sub-nanomolar disruptor of cell division and exhibited broad-spectrum antimitotic activity in vitro. nih.gov
In research on pyrazolo[4,3-f]quinoline derivatives, halogen substituents were found to significantly impact cytotoxicity. mdpi.com A derivative with a bromine atom at the R²' position was highly toxic to NUGC-3 gastric cancer cells. mdpi.com The most effective compounds in this series inhibited the growth of six different cancer cell lines with GI₅₀ values below 8 µM. mdpi.com
Furthermore, organometallic complexes incorporating halogenated 8-hydroxyquinoline ligands have shown excellent anticancer activity. acs.org Ruthenium complexes with di- and mono-halogenated 8-hydroxyquinoline ligands displayed cytotoxicity in the low micromolar range against human cancer cell lines. acs.org These findings underscore the potential of halogenated quinolines as a versatile scaffold for the development of novel anticancer therapeutics.
Table 3: Cytotoxic Activity of Halogenated Quinoline Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Activity Measurement (GI₅₀ / IC₅₀) | Source |
|---|---|---|---|
| Pyrazolo[4,3-f]quinoline (1M, 2E, 2P) | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | < 8 µM | mdpi.com |
| Pyrazolo[4,3-f]quinoline with -Br at R²' (2P) | NUGC-3 (Gastric) | Highly Toxic | mdpi.com |
| Ruthenium(cym) complexes of halogenated 8-HQ | HCT116 (Colon) | Low micromolar range | acs.org |
| 6-bromo quinazoline (B50416) derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 µM | nih.gov |
| 6-bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 µM | nih.gov |
Apoptosis Induction in Cancer Cells
While the induction of apoptosis, or programmed cell death, is a primary mechanism for many chemotherapeutic agents, specific studies detailing this activity for 6-Bromo-3-chloroquinolin-4-ol are not extensively available in the current body of literature. The potential for quinoline derivatives to induce apoptosis is an active area of research, as the core structure is a key component in various bioactive compounds. The mechanism often involves complex signaling pathways, including the activation of caspases, which are proteases that execute the apoptotic process. Research on related halogenated compounds has shown that substituents like bromine and chlorine can significantly influence cytotoxic and pro-apoptotic activity. nih.govnih.gov
Antiviral Activities
The quinoline scaffold is a foundational structure in medicinal chemistry and has given rise to numerous derivatives with significant biological activities. nih.gov This structural motif is recognized for its remarkable antiviral potential against a wide array of viruses, including Zika virus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, and coronaviruses like SARS and MERS. nih.gov
Derivatives of 4-oxoquinoline, a tautomeric form of quinolin-4-ol, have been a particular focus of antiviral drug development. nih.govresearchgate.net These compounds can act on various pharmacological targets within different viral pathogens, highlighting the versatility of the quinoline core. nih.gov The presence of halogen atoms, such as bromine and chlorine, on the quinoline ring can modulate the compound's physicochemical properties, potentially enhancing its ability to interact with viral targets and inhibit replication.
Activity against Specific Viral Targets (e.g., SARS-CoV-2)
The urgent need for effective therapies against viruses like SARS-CoV-2 has intensified research into compounds with broad-spectrum antiviral activity. The quinoline scaffold has been central to these efforts, with established drugs like chloroquine and hydroxychloroquine (B89500) being early candidates investigated for COVID-19. nih.gov Although their clinical efficacy was debated, their initial consideration underscores the perceived potential of the quinoline structure. Research continues to explore novel quinoline derivatives, including those with halogen substitutions, for their ability to inhibit key viral proteins, such as proteases and polymerases, which are essential for the replication of coronaviruses.
Antioxidant and Anti-inflammatory Properties
Quinoline derivatives are recognized for their potential antioxidant properties. nih.govbohrium.comdntb.gov.uamdpi.com Oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The antioxidant activity of quinoline compounds is often attributed to their ability to scavenge free radicals through mechanisms like single electron transfer (SET) and hydrogen atom transfer (HAT). nih.govmdpi.com
Furthermore, marine organisms are a rich source of bromophenols, which exhibit significant antioxidant and anti-inflammatory effects. nih.gov This suggests that the presence of a bromine atom within a phenolic structure, such as that in this compound, could contribute to similar bioactive properties. Inflammation and oxidative stress are closely linked processes, and compounds that can mitigate these pathways are of high interest for treating chronic diseases. nih.gov
Neuroprotective Applications of Quinoline Derivatives
The quinoline framework is considered a "privileged molecular framework" in medicinal chemistry, particularly for the development of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govbohrium.comdntb.gov.ua The derivatives of this scaffold have been studied for a wide range of neurological benefits, including analgesic, anticonvulsant, and neuroprotective effects. mdpi.com
The neuroprotective potential of quinoline derivatives is often linked to their antioxidant capabilities, which help protect vulnerable brain cells from oxidative damage—a key factor in the progression of neurodegenerative disorders. bohrium.com Additionally, these compounds are investigated as inhibitors of key enzymes involved in the pathology of these diseases, such as:
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.
Monoamine Oxidase B (MAO-B): Inhibiting this enzyme can help preserve dopamine (B1211576) levels in the brain, a primary strategy in managing Parkinson's disease.
Catechol-O-methyltransferase (COMT): This enzyme is another target in the management of Parkinson's disease. nih.govbohrium.comdntb.gov.ua
Molecular docking simulations have been used to predict the ability of various quinoline derivatives to bind to and inhibit these enzymes, identifying promising candidates for further investigation as multifunctional agents against complex neurological conditions. nih.govsemanticscholar.org
Interactive Data Tables
Table 1: Biological Activities of Quinoline-Based Scaffolds Use the filter to explore different activities associated with the quinoline chemical structure.
| Biological Activity | Scaffold Type | Viral/Disease Target | Reference |
| Antiviral | Quinoline Derivative | Zika, HIV, Ebola, SARS, MERS | nih.gov |
| Antiviral | 4-Oxoquinoline | General Viral Pathogens | nih.govresearchgate.net |
| Antioxidant | Quinoline Derivative | Oxidative Stress | nih.govmdpi.com |
| Neuroprotective | Quinoline Derivative | Alzheimer's, Parkinson's | nih.govbohrium.comdntb.gov.ua |
| Anti-inflammatory | Bromophenols | Inflammation | nih.gov |
Structure Activity Relationship Sar and Pharmacophore Elucidation
Influence of Halogen Substitutions (Bromine at C-6, Chlorine at C-3) on Biological Activity
Table 1: Predicted Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
|---|---|---|---|---|
| 6-Bromo-3-chloroquinolin-4-ol | C₉H₅BrClNO | 258.50 | 359.5 ± 37.0 | 1.803 ± 0.06 |
Data sourced from chemical property prediction databases.
The biological activity of halogenated quinolines is highly dependent on the precise location of the halogen substituents. The specific placement of bromine at C-6 and chlorine at C-3 creates a unique electronic and steric profile that governs the molecule's interaction with its biological targets. Structure-activity relationship studies on various quinoline (B57606) series have repeatedly demonstrated this principle. For instance, in certain classes of 8-hydroxyquinoline (B1678124) derivatives investigated for anticancer activity, 6-chloro analogues were found to be the most potent. nih.gov Similarly, in the development of antagonists for botulinum neurotoxin, the presence or absence of a chlorine atom at C-7 dramatically influenced inhibitory activity. nih.gov
This positional specificity suggests that the C-6 bromine and C-3 chlorine of this compound are not interchangeable with other substitution patterns. These positions likely engage in specific hydrophobic or halogen-bonding interactions within a receptor's binding pocket, and any deviation in their placement could lead to a significant loss of activity.
Significance of the Hydroxyl Group at C-4 for Receptor Binding and Activity
The hydroxyl group at the C-4 position is a critical functional group that plays a pivotal role in the biological activity of this class of compounds. This group exists in a tautomeric equilibrium with its keto form, 6-bromo-3-chloroquinolin-4(1H)-one. This keto-enol tautomerism is a hallmark of quinolin-4-ones, a scaffold present in numerous clinically important drugs, including fluoroquinolone antibiotics. mdpi.com
The oxygen atom at C-4, whether as part of a hydroxyl or a carbonyl group, is a key hydrogen bond acceptor and/or donor. This feature enables the molecule to anchor itself within the active site of target enzymes or receptors through specific hydrogen bonding interactions. mdpi.com For example, in many kinase inhibitors, the quinoline nitrogen and the C-4 oxygen are crucial for forming a bidentate hydrogen bond with the hinge region of the kinase domain. The ability to form these directed, high-energy bonds is often essential for potent biological activity.
Contribution of the Quinoline Core to Overall Pharmacological Profile
The quinoline ring system itself is a "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a vast number of biologically active compounds. nih.gov This bicyclic aromatic and planar structure provides a rigid framework that orients the key functional groups—the halogens and the hydroxyl group—in a precise spatial arrangement for optimal interaction with a biological target.
Furthermore, the flat aromatic surface of the quinoline core can engage in non-covalent interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. In some contexts, particularly as anticancer agents, the planar quinoline ring is capable of intercalating between the base pairs of DNA, disrupting DNA replication and transcription processes. mdpi.com This dual capability to interact with both proteins and nucleic acids contributes to the diverse pharmacological profiles observed for quinoline derivatives. google.commdpi.com
Impact of Other Substituents and Hybrid Structures on Bioactivity
While this compound has a defined set of substituents, its biological activity can be further modulated by introducing other functional groups or by creating hybrid molecules. SAR studies on related quinoline scaffolds demonstrate that even small modifications can lead to significant changes in potency and selectivity.
For example, the introduction of various substituted phenoxy groups to 6-bromoquinolin-4-ol (B142416) derivatives has been shown to produce compounds with significant antibacterial activity against multidrug-resistant strains like MRSA. researchgate.net In other work, converting the 4-hydroxyl of quinolines into a 4-aminoquinoline (B48711) and attaching bulky carriers, such as steroidal or adamantane (B196018) moieties, has generated potent inhibitors of botulinum neurotoxin. nih.gov This highlights the versatility of the quinoline scaffold and the potential for tuning its biological activity.
Table 2: Examples of Bioactivity Modulation in Related Quinoline Scaffolds
| Scaffold | Modification | Resulting Biological Activity | Reference |
|---|---|---|---|
| 6-Bromoquinolin-4-ol | Addition of phenoxy groups at C-4 | Potent antibacterial activity against MRSA | researchgate.net |
| 4,7-Dichloroquinoline | Conversion to 4-aminoquinoline with steroidal carrier | Inhibition of Botulinum Neurotoxin A | nih.gov |
| Quinoline | Hybridization with a quinolone fragment | Broad-spectrum antibacterial effect | nih.gov |
| 4-Anilino-quinazoline | Addition of acetamido moieties at C-6 | Potent antiproliferative activity | mdpi.com |
Identification of Key Pharmacophoric Features for Diverse Biological Responses
Based on the structural analysis, a pharmacophore model for this compound and related compounds can be proposed. A pharmacophore defines the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target.
The key pharmacophoric features derived from the structure of this compound include:
Aromatic Ring System: The planar quinoline core acts as a hydrophobic feature and allows for π-π stacking interactions.
Hydrogen Bond Acceptor/Donor: The C-4 hydroxyl/keto group is crucial for forming directional hydrogen bonds, serving as an anchor point in a receptor's active site.
Halogen/Hydrophobic Features: The bromine atom at C-6 and the chlorine atom at C-3 define specific hydrophobic and electron-withdrawing regions. These are critical for modulating lipophilicity and for engaging in specific interactions, such as halogen bonding, with the target protein.
Table 3: Summary of Pharmacophoric Features
| Pharmacophoric Feature | Structural Component | Putative Role in Biological Activity |
|---|---|---|
| Aromatic/Hydrophobic Core | Fused benzene (B151609) and pyridine (B92270) rings | Provides structural rigidity; participates in π-stacking and hydrophobic interactions. |
| Hydrogen Bond Donor/Acceptor | C-4 Hydroxyl/Keto Group | Forms key hydrogen bonds for receptor anchoring and binding affinity. |
| Hydrophobic/Electron-Withdrawing Region 1 | C-6 Bromine | Increases lipophilicity; potential for halogen bonding; directs binding specificity. |
| Hydrophobic/Electron-Withdrawing Region 2 | C-3 Chlorine | Modulates electron density of the ring system; contributes to lipophilicity and steric profile. |
Mechanistic Studies and Molecular Interactions
Elucidation of Molecular Targets and Pathways
The diverse pharmacological effects of quinoline (B57606) derivatives stem from their ability to interact with a variety of molecular targets, leading to the modulation of critical cellular pathways. These interactions are often influenced by the specific substitution patterns on the quinoline core, which dictates the compound's affinity and selectivity for its targets.
Quinoline and quinolin-4-one scaffolds are recognized as privileged structures in medicinal chemistry, known for their ability to inhibit a wide range of enzymes. The inhibitory action of these compounds is often attributed to their ability to bind to active or allosteric sites of enzymes, thereby modulating their catalytic activity.
Kinases: Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. Numerous quinoline and quinazolinone derivatives have been identified as potent kinase inhibitors. nih.gov For instance, certain 4-anilinoquinoline derivatives have shown inhibitory activity against kinases such as GAK and PKN3. nih.govresearchgate.net The inhibitory mechanism often involves competition with ATP for binding to the kinase domain. nih.gov The substitution pattern on the quinoline ring, including the presence of halogen atoms, can significantly influence the inhibitory potency and selectivity. nih.gov
Catechol-O-Methyltransferase (COMT): COMT is an enzyme involved in the metabolism of catecholamine neurotransmitters. 8-Hydroxyquinoline (B1678124) derivatives have been identified as potent inhibitors of COMT, with a preference for the membrane-bound form of the enzyme. nih.gov The inhibitory mechanism involves the chelation of the magnesium ion in the enzyme's active site. nih.gov
Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. nih.gov Certain quinolinone derivatives have been shown to be potent and selective non-competitive inhibitors of human acetylcholinesterase (hrAChE). nih.gov Some triazole-quinoline hybrids have been developed as dual-binding site AChE inhibitors, interacting with both the catalytic and peripheral sites of the enzyme. mdpi.com
Monoamine Oxidase-B (MAO-B): MAO-B is an enzyme involved in the metabolism of dopamine (B1211576) and other monoamines. Inhibition of MAO-B is a therapeutic target for Parkinson's disease. nih.gov Certain 4-organoseleno-isoquinolines and quinolin-2-one derivatives have been identified as selective and reversible inhibitors of MAO-B. nih.govnih.gov The inhibitory mechanism can be of a mixed type, affecting both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzyme. nih.gov
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a crucial role in cancer metastasis. mdpi.com 8-Hydroxyquinoline derivatives have been developed as MMP-2 and MMP-9 inhibitors. nih.gov The inhibitory activity of these compounds is attributed to their metal-binding affinity. nih.gov
Interactive Data Table: Enzyme Inhibition Profile of Quinoline Analogues
| Enzyme Target | Compound Type | Inhibition (IC50/Ki) | Mechanism of Inhibition |
| Kinases | |||
| Protein Kinase B (α, β, γ) | 2-quinolone-benzimidazole hybrid | IC50: 1.64–44.46 μM | - |
| VEGFR-2 | Quinolyl-thienyl chalcone | IC50: 73.41 nM | - |
| PKN3 | 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | IC50: 14 nM | - |
| COMT | |||
| Catechol-O-Methyltransferase | 8-Hydroxyquinoline derivatives | Potent inhibitors | Chelation of active site magnesium |
| AChE | |||
| Acetylcholinesterase (human) | Quinolinone derivative (QN8) | IC50: 0.29 µM, Ki: 79 nM | Non-competitive |
| MAO-B | |||
| Monoamine Oxidase B | 4-organoseleno-isoquinoline | IC50: 82.41 μM, Ki: 16.30 μM | Reversible, mixed |
| Monoamine Oxidase B | 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate methyl ester | IC50: 13.7 μM | Selective |
| MMPs | |||
| MMP-2 / MMP-9 | 8-Hydroxyquinoline derivatives | IC50: Submicromolar | - |
| MMP-2 / MMP-9 | Ru(II) polypyridyl complexes | IC50: 2 - 12 µM | - |
Note: The data presented in this table are for structurally related quinoline analogues and not for 6-Bromo-3-chloroquinolin-4-ol itself, for which specific data is not currently available.
The planar aromatic structure of the quinoline ring system allows these molecules to interact with DNA, primarily through intercalation. This process involves the insertion of the planar ring system between the base pairs of the DNA double helix. Such interactions can interfere with crucial cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity in rapidly dividing cells. The mechanism of action for some fluoroquinolone antibiotics, for instance, involves the inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. nih.gov The substituent at the C7 position of the quinolin-4-one core is believed to be responsible for the direct interaction with topoisomerase II in a complex with DNA. nih.gov
Some studies suggest that quinoline derivatives can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. nih.gov ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. The unprotonated nitrogen atom in the pyridine (B92270) ring of quinolines is thought to facilitate electron transfer in redox reactions, which can catalyze the generation of ROS. nih.gov An excess of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to cellular damage and potentially apoptosis. nih.gov
Cellular Responses to this compound and its Analogues (e.g., Cell Cycle Arrest)
A significant cellular response to treatment with various quinoline derivatives is the induction of cell cycle arrest, particularly at the G2/M phase. researchgate.netfrontiersin.org The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this process can lead to the inhibition of cell proliferation and, in some cases, cell death.
The G2/M checkpoint is a critical control point that prevents cells from entering mitosis with damaged DNA. A number of indoloquinoline and other quinoline derivatives have been shown to cause an accumulation of cells in the G2/M phase. nih.govnih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, the down-regulation of the cyclin B1/CDC2 complex, a key driver of G2/M transition, has been observed in cells treated with luteolin, a compound that can induce G2/M arrest. nih.gov Similarly, the upregulation of p21, a cyclin-dependent kinase inhibitor, has been implicated in the G2/M arrest induced by some quinoline derivatives. nih.gov
Receptor-Ligand Interactions and Binding Affinities
The interaction of quinoline derivatives with specific cellular receptors can trigger downstream signaling cascades, leading to a variety of physiological responses. The binding affinity and selectivity of these compounds for their target receptors are crucial determinants of their pharmacological profiles. For example, a 4-oxo-quinoline derivative has been identified as a promising radiotracer for imaging the cannabinoid receptor type 2 (CB2), indicating a high binding affinity for this receptor. nih.gov
Interactive Data Table: Receptor-Ligand Interactions of Quinoline Analogues
| Receptor Target | Compound Type | Binding Affinity (Ki/IC50) |
| Cannabinoid Receptor Type 2 (CB2) | 4-oxo-quinoline derivative | High affinity |
| Epidermal Growth Factor Receptor (EGFR) | 4-anilinoquinazoline derivatives | Potent inhibitors |
| c-Met Receptor | Quinoline derivatives (e.g., Foretinib) | Binds to the kinase domain |
Computational Chemistry and Molecular Modeling Applications
Rational Design and Virtual Screening of Halogenated Quinoline (B57606) Derivatives
Rational drug design for halogenated quinoline derivatives, including 6-Bromo-3-chloroquinolin-4-ol, leverages computational power to identify and optimize potential drug candidates. This process often begins with virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target.
Virtual screening can be ligand-based or structure-based. In the context of quinoline derivatives, a structure-based approach might involve screening a library of compounds against the crystal structure of a target protein, such as an enzyme or receptor implicated in a disease. For instance, in the search for inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), proteins linked to neurodegenerative diseases, halogenated quinoline derivatives have been explored using such methods. A study on related compounds, N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F), demonstrated the use of in silico approaches to probe their inhibitory potential. nih.gov This highlights a common strategy where the quinoline core is systematically modified and screened to identify potent and selective inhibitors.
The rational design process also involves creating focused libraries of derivatives based on a lead compound like this compound. By systematically altering substituents and their positions, chemists can explore the structure-activity relationship (SAR) to enhance desired properties. For example, new 6-bromo quinazoline (B50416) derivatives were designed and synthesized as potential cytotoxic agents, demonstrating a rational approach to developing anticancer compounds from a halogenated heterocyclic core. nih.govnih.gov
Molecular Docking Simulations for Predicting Ligand-Protein Interactions
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method estimates the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For a compound like this compound, docking simulations can provide critical insights into its potential mechanisms of action.
Studies on structurally similar halogenated quinolines have successfully used molecular docking to predict binding modes and affinities. For example, in the investigation of MAO-A and MAO-B inhibitors, docking studies revealed that the halogenated quinoline derivative Q3Cl4F exhibited superior binding affinities compared to reference drugs. nih.gov The predicted interactions help explain the compound's inhibitory activity and guide further optimization. Similarly, molecular docking was employed to understand the binding of 6-bromo quinazoline derivatives to the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov
The results of these simulations are often quantified by a docking score, which represents the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. Molecular dynamics (MD) simulations can then be used to refine the docked pose and evaluate the stability of the ligand-protein complex over time. nih.govnih.gov
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (ΔGbind, kcal/mol) |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | MAO-A | -7.24 | -38.24 |
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | MAO-B | -8.37 | -35.02 |
| Harmine (Reference) | MAO-A | -6.57 | -27.82 |
| Rasagiline (Reference) | MAO-B | -6.47 | -32.95 |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a) | EGFR | -6.7 | Not Reported |
Data sourced from studies on related halogenated quinoline and quinazoline derivatives. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules.
For a class of compounds like halogenated quinolinols, a QSAR study would involve synthesizing a series of analogs of this compound and measuring their biological activity. Then, various molecular descriptors—such as electronic, steric, and hydrophobic properties—are calculated for each analog. Statistical methods are used to build a model that correlates these descriptors with the observed activity.
Prediction of Pharmacokinetic Properties and Drug-Likeness
For a molecule like this compound, various in silico tools can predict these properties. Lipinski's Rule of Five is a commonly used guideline to evaluate drug-likeness based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Other computational models can predict properties such as aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
Bioinformatic analyses of other 8-hydroxyquinoline (B1678124) derivatives have been used to predict their drug-like properties. nih.gov For instance, the POM (Petra/Osiris/Molinspiration) analyses were used to calculate properties and derive a "drug score," which provides a holistic measure of a compound's potential as a drug candidate. nih.gov Applying such predictive models early in the discovery process helps to identify and filter out compounds with unfavorable ADME profiles, saving time and resources.
| Property | Predicted Value |
|---|---|
| Molecular Weight | 258.50 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Data computed by PubChem for 6-Bromo-3-chloroquinolin-8-ol, a positional isomer of the title compound. nih.gov
Quantum Chemical Calculations to Understand Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules in detail. These methods can calculate properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
For this compound, DFT calculations can elucidate how the halogen atoms and the hydroxyl group influence the electronic properties of the quinoline ring system. The energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap often correlates with higher reactivity.
Studies on related halogenated quinolines and other aromatic systems demonstrate the utility of this approach. For example, DFT calculations on 6-chloroquinoline were used to understand its reactivity and interaction profile, revealing that chlorine substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr In another study on halogen-based inhibitors, DFT analysis showed that halogen substitution plays a vital role in stabilizing the LUMO level, which can enhance interactions with biological targets. mdpi.com These calculations provide a fundamental understanding of the molecule's behavior, which is essential for rational drug design and for interpreting experimental results. mdpi.com
Future Perspectives and Research Directions for 6 Bromo 3 Chloroquinolin 4 Ol
Design and Synthesis of Next-Generation Halogenated Quinolin-4-ol Derivatives
The synthesis of novel derivatives from the 6-Bromo-3-chloroquinolin-4-ol core is a primary area of future research. The presence of halogen atoms offers opportunities for a variety of chemical modifications. For instance, the bromine atom at the 6-position and the chlorine atom at the 3-position can be targeted for substitution reactions to introduce new functional groups. nih.gov This allows for the systematic exploration of the structure-activity relationship (SAR), where the impact of different substituents on the biological activity of the molecule can be assessed.
Future synthetic strategies will likely focus on creating libraries of diverse compounds based on the this compound scaffold. This can be achieved through various modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The goal is to generate a wide array of derivatives with varied electronic and steric properties to identify compounds with enhanced potency and selectivity. Moreover, the development of "green" and efficient synthetic protocols, such as microwave-assisted and ultrasound-irradiated reactions, will be crucial for the sustainable production of these novel compounds. researchgate.netnih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
While quinoline (B57606) derivatives have been extensively studied for their anticancer and antimicrobial properties, the future of this compound research lies in the exploration of novel biological targets. jddtonline.infoglobalresearchonline.net The unique structural features of this compound may allow it to interact with a range of biomolecules beyond traditional targets like DNA and topoisomerases. arabjchem.org
A key area of investigation will be the identification of specific protein kinases that are inhibited by this compound and its derivatives. Many cancers are driven by aberrant kinase activity, and quinoline-based compounds have shown promise as kinase inhibitors. rsc.org Future research should employ high-throughput screening and proteomic approaches to identify novel kinase targets. Furthermore, the potential of these compounds to modulate other cellular pathways, such as those involved in apoptosis, angiogenesis, and cell cycle regulation, warrants further investigation. researchgate.net The exploration of neuroprotective and antioxidant activities also presents a promising avenue for future therapeutic applications. nih.gov
Integration with Advanced Drug Delivery Systems
A significant challenge in the clinical translation of many promising drug candidates, including quinoline derivatives, is their poor bioavailability and potential for off-target toxicity. nih.gov Advanced drug delivery systems offer a promising solution to these challenges. Future research will focus on encapsulating this compound and its derivatives into various nanocarriers to improve their pharmacokinetic profiles.
Table 1: Advanced Drug Delivery Systems for Quinoline Derivatives
| Delivery System | Description | Potential Advantages for this compound |
| Liposomes | Spherical vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and hydrophobic drugs, improve solubility, and offer opportunities for targeted delivery. nih.govmdpi.com |
| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nm. | Can be engineered for controlled release, targeted delivery to specific tissues, and can protect the drug from degradation. nih.govnih.gov |
| Polymeric Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers. | Can solubilize poorly water-soluble drugs and provide sustained release. |
The development of pH-responsive nanoparticles, for example, could enable the targeted release of the drug in the acidic tumor microenvironment, thereby increasing its efficacy and reducing systemic toxicity. nih.gov Similarly, liposomal formulations can enhance the circulation time of the drug and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
Development of Structure-Guided Optimization Strategies
To accelerate the discovery of more potent and selective derivatives of this compound, the integration of computational and experimental approaches is essential. Structure-guided drug design, which relies on the three-dimensional structure of the target protein, will play a pivotal role in the optimization of this chemical scaffold. nih.govnih.gov
Computational techniques such as molecular docking and molecular dynamics simulations can be used to predict how different derivatives of this compound will bind to their biological targets. nih.govresearchgate.net This in-silico analysis can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the compounds with their biological activity. frontiersin.org These computational approaches, in combination with experimental validation, will enable a more rational and efficient optimization process, reducing the time and cost associated with drug discovery. nih.gov
Addressing Challenges in Quinoline-Based Drug Discovery
Despite the therapeutic potential of quinoline derivatives, several challenges need to be addressed to facilitate their successful clinical development. One of the major hurdles is the emergence of drug resistance, particularly in the context of cancer and infectious diseases. nih.gov Future research should focus on designing derivatives of this compound that can overcome known resistance mechanisms. This may involve developing compounds that inhibit multiple targets simultaneously or that are less susceptible to efflux by drug transporters.
Another significant challenge is the often-poor aqueous solubility and bioavailability of quinoline-based compounds. nih.gov In addition to the use of advanced drug delivery systems, medicinal chemistry strategies can be employed to improve these properties. This includes the introduction of polar functional groups or the synthesis of prodrugs that are converted to the active compound in vivo. A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives at an early stage of development will be crucial for identifying candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for introducing bromo and chloro substituents at specific positions on the quinoline scaffold?
- Methodology : A common approach involves halogenation using POCl₃ and DMF under reflux conditions. For example, converting hydroxyl groups to chloro substituents (e.g., 4-hydroxyl to 4-chloro) can be achieved via treatment with POCl₃/DMF at 120°C for 5–6 hours . Bromination typically employs brominating agents like PBr₃ or NBS, with regioselectivity controlled by directing groups (e.g., hydroxyl or methoxy groups).
- Validation : Monitor reaction progress via TLC and confirm regiochemistry using NMR (e.g., NOESY for spatial proximity) or X-ray crystallography .
Q. How can NMR spectroscopy distinguish between positional isomers (e.g., 3-chloro vs. 4-chloro substitution) in quinoline derivatives?
- Methodology : Use ¹H-¹³C HMBC to correlate protons with adjacent carbons. For 6-bromo-3-chloroquinolin-4-ol, the hydroxyl proton (4-OH) will show coupling with C-3 and C-4. In contrast, 4-chloro derivatives lack this interaction. Chemical shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl, Br) are downfield-shifted (~δ 8.5–9.0 ppm) .
Q. What purity assessment methods are recommended for halogenated quinolines?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For halogenated compounds, elemental analysis (EA) or mass spectrometry (HRMS) verifies molecular composition. Purity >95% (HPLC) is critical for biological assays .
Advanced Research Questions
Q. How does steric and electronic modulation at C-3 and C-6 affect the compound’s reactivity in cross-coupling reactions?
- Methodology : The bromo group at C-6 participates in Suzuki-Miyaura coupling due to its electrophilic nature, while the C-3 chloro group may sterically hinder Pd-catalyzed reactions. Computational studies (DFT) can predict reactivity by analyzing LUMO localization. Experimental validation involves comparing yields for derivatives with varying substituents .
Q. What strategies resolve contradictions in reported crystallographic data for halogenated quinolines?
- Methodology : When structural discrepancies arise (e.g., bond angles or dihedral angles), re-examine crystallization solvents and hydrogen-bonding networks. For example, intramolecular N–H···O bonds can stabilize specific conformations, as seen in related chromenone derivatives . Use Rietveld refinement for powder XRD or single-crystal XRD at low temperatures (<150 K) to improve resolution .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial activity?
- Methodology : Introduce substituents at C-2 or C-7 to modulate lipophilicity and target binding. For instance, adding electron-donating groups (e.g., methoxy) at C-7 enhances penetration through bacterial membranes. Test derivatives against Mycobacterium tuberculosis or HBV using MIC assays and molecular docking (e.g., enoyl-ACP reductase for TB) .
Data Interpretation and Experimental Design
Q. What analytical techniques validate the absence of by-products (e.g., dihalogenated species) during synthesis?
- Methodology : LC-MS/MS in MRM mode detects trace impurities. For example, monitor m/z 242.5 (M+H⁺ for 6-bromo-4-chloroquinoline) and m/z 279.4 (potential dibromo by-product). Adjust reaction stoichiometry or temperature to suppress over-halogenation .
Q. How does pH adjustment during workup impact the stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
